7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione
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Description
7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H22N6O3S2 and its molecular weight is 458.56. The purity is usually 95%.
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Biological Activity
The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
- Molecular Formula : C24H24N6O2S2
- Molecular Weight : 492.6 g/mol
- IUPAC Name : 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-morpholino-1,3-dimethylpurine-2,6-dione
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the benzo[d]thiazole moiety is crucial for its binding affinity to these targets. The compound may modulate enzyme activities or receptor functions, leading to various biological effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to This compound . For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | SW480 | 27.42 | Induces apoptosis via caspase activation |
Compound B | HCT116 | 23.12 | Inhibits tubulin polymerization |
Compound C | Caco-2 | 33.14 | Modulates cell cycle progression |
These findings suggest that derivatives of this compound can effectively inhibit cancer cell proliferation and induce apoptosis through various mechanisms.
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory response. By reducing the production of pro-inflammatory mediators, it demonstrates potential as an anti-inflammatory agent.
Case Studies
-
Study on Anticancer Properties
- A recent study focused on the synthesis and evaluation of various purine derivatives including the compound . The results indicated significant cytotoxicity against several cancer cell lines (e.g., A549 and MCF-7), with IC50 values ranging from 0.15 to 1.52 µM depending on the specific structural modifications made to the purine core .
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Mechanistic Insights
- Research highlighted that the mechanism by which these compounds exert their effects involves modulation of key signaling pathways associated with cell growth and apoptosis. In particular, compounds containing the benzo[d]thiazole moiety were found to enhance the induction of apoptosis in cancer cells by activating caspase pathways .
Properties
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3S2/c1-23-16-15(17(27)24(2)20(23)28)26(18(22-16)25-7-10-29-11-8-25)9-12-30-19-21-13-5-3-4-6-14(13)31-19/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILJPRYGFUDPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.